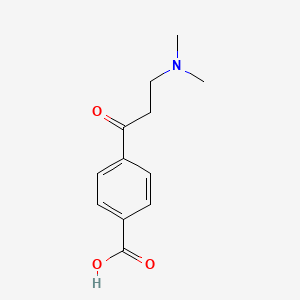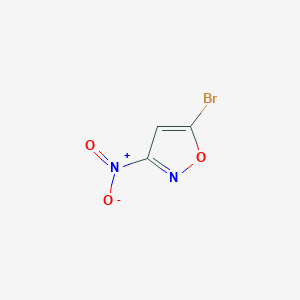
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is a complex organic compound with a unique structure that includes a nicotinonitrile core substituted with methyl, methylthio, and phenylglycyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methylpyridine-2(1H)-thione with methyllithium, followed by alkylation with phenylglycyl chloride. The reaction conditions often include the use of solvents such as methanol or chloroform and may require specific temperatures and catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in studies of enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-phenylbenzothiazole
- 3-Acetyl-6-methyl-2-(methylthio)pyridine
- 6-Methyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-nicotinonitrile
Uniqueness
6-Methyl-2-(methylthio)-5-(phenylglycyl)nicotinonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H15N3OS |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
5-(2-anilinoacetyl)-6-methyl-2-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3OS/c1-11-14(8-12(9-17)16(19-11)21-2)15(20)10-18-13-6-4-3-5-7-13/h3-8,18H,10H2,1-2H3 |
InChI Key |
FPCZRKWFSYYOSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)SC)C#N)C(=O)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-(8-quinolinyl)acetamide](/img/structure/B13351933.png)
![4-{[(3-Nitrophenyl)acetyl]amino}benzenesulfonyl fluoride](/img/structure/B13351941.png)

![6-(1,3-Benzodioxol-5-yl)-3-[(tert-butylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351967.png)


![4-(2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13351977.png)

![6-[(4-Bromophenoxy)methyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351995.png)
![(R)-2-([1,1'-Biphenyl]-4-ylmethyl)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13352000.png)
![2-{[3-(4-chloro-2-methoxy-5-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13352004.png)
![(1S,3AS,6aS)-5-benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B13352011.png)

